Cas no 2172148-15-9 (N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide)

N-4-(5-Methylpiperidin-3-yl)phenylmethanesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a 5-methylpiperidin-3-yl moiety linked to a phenylmethanesulfonamide group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. Its piperidine core enhances lipophilicity, potentially improving blood-brain barrier permeability, while the sulfonamide group offers versatility for further functionalization. The methyl substitution on the piperidine ring may influence steric and electronic properties, impacting binding affinity. This compound is suitable for research applications in medicinal chemistry, where precise structural modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide structure
2172148-15-9 structure
商品名:N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide
CAS番号:2172148-15-9
MF:C13H20N2O2S
メガワット:268.375102043152
CID:6128429
PubChem ID:165949841

N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide
    • 2172148-15-9
    • EN300-1478027
    • N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
    • インチ: 1S/C13H20N2O2S/c1-10-7-12(9-14-8-10)11-3-5-13(6-4-11)15-18(2,16)17/h3-6,10,12,14-15H,7-9H2,1-2H3
    • InChIKey: UDJLLEPNTOVNCJ-UHFFFAOYSA-N
    • ほほえんだ: S(C)(NC1C=CC(=CC=1)C1CNCC(C)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 268.12454906g/mol
  • どういたいしつりょう: 268.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.6Ų

N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1478027-5.0g
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
5g
$2110.0 2023-05-24
Enamine
EN300-1478027-10.0g
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
10g
$3131.0 2023-05-24
Enamine
EN300-1478027-0.25g
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
0.25g
$670.0 2023-05-24
Enamine
EN300-1478027-2500mg
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
2500mg
$1428.0 2023-09-28
Enamine
EN300-1478027-10000mg
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
10000mg
$3131.0 2023-09-28
Enamine
EN300-1478027-500mg
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
500mg
$699.0 2023-09-28
Enamine
EN300-1478027-0.1g
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
0.1g
$640.0 2023-05-24
Enamine
EN300-1478027-1.0g
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
1g
$728.0 2023-05-24
Enamine
EN300-1478027-50mg
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
50mg
$612.0 2023-09-28
Enamine
EN300-1478027-100mg
N-[4-(5-methylpiperidin-3-yl)phenyl]methanesulfonamide
2172148-15-9
100mg
$640.0 2023-09-28

N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide 関連文献

N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamideに関する追加情報

Introduction to N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide (CAS No. 2172148-15-9)

N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide, a compound with the chemical identifier CAS No. 2172148-15-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural composition of this molecule, featuring a sulfonamide group and a piperidine ring, makes it a promising candidate for further investigation in various therapeutic areas.

The sulfonamide moiety is a well-documented pharmacophore that has been extensively explored in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions has made sulfonamides valuable in the design of drugs targeting bacterial infections, diabetes, and other metabolic disorders. In particular, the introduction of a methyl group at the 5-position of the piperidine ring in N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide is expected to influence its pharmacokinetic properties, potentially enhancing its bioavailability and metabolic stability.

The phenylmethanesulfonamide portion of the molecule contributes to its overall solubility and lipophilicity, which are critical factors in drug formulation and delivery. These properties can be fine-tuned by modifying the substituents on the phenyl ring, allowing for the optimization of pharmacological activity. Recent studies have shown that compounds with similar structural features exhibit promising effects in preclinical models of inflammation and neurodegenerative diseases.

In the realm of drug discovery, N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. The versatility of this compound allows it to serve as a building block for the development of novel therapeutic agents targeting various diseases. For instance, its scaffold has been explored in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory conditions.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and specificity of N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide towards biological targets with high accuracy. These computational studies have provided valuable insights into its potential mechanism of action, suggesting that it may interact with proteins involved in cell signaling pathways relevant to neurological disorders. This information is crucial for guiding experimental efforts aimed at validating these hypotheses.

The synthesis of N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has streamlined the process and made it more efficient. These methods not only improve the scalability of production but also allow for greater flexibility in modifying the molecular structure for desired pharmacological properties.

One of the most compelling aspects of N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide is its potential therapeutic applications. Preclinical data suggests that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential use for treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide has undergone preliminary toxicity studies, which have shown no significant adverse effects at tested doses. However, further research is needed to fully understand its long-term safety profile and optimal therapeutic dosing.

Collaborations between academic institutions and pharmaceutical companies have been instrumental in advancing the study of N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide. These partnerships facilitate the sharing of resources and expertise, accelerating the pace at which new compounds are developed from bench to market. Such collaborations are essential for translating promising preclinical findings into effective treatments for patients worldwide.

The future direction of research on N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide includes exploring its potential as a lead compound for drug development programs targeting neurological disorders. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify analogs with enhanced potency and selectivity. These efforts hold great promise for addressing unmet medical needs and improving patient outcomes.

In conclusion, N-4-(5-methylpiperidin-3-yl)phenylmethanesulfonamide (CAS No. 2172148-15-9) represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising therapeutic applications. Its sulfonamide and piperidine moieties offer versatile opportunities for drug design, while recent studies highlight its potential in treating inflammation and neurodegenerative diseases. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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